Cas no 27230-58-6 ((5-Bromofuran-2-yl)methanol)

(5-Bromofuran-2-yl)methanol is a brominated furan derivative with a hydroxymethyl functional group at the 2-position, making it a versatile intermediate in organic synthesis. Its key advantages include its reactivity as a building block for pharmaceuticals, agrochemicals, and functional materials due to the presence of both bromine and alcohol moieties. The bromine substituent facilitates further functionalization via cross-coupling reactions, while the hydroxymethyl group allows for derivatization into esters, ethers, or other modified structures. The compound's furan core contributes to its utility in heterocyclic chemistry, offering stability and compatibility with various reaction conditions. It is commonly used in research and industrial applications requiring precise molecular modifications.
(5-Bromofuran-2-yl)methanol structure
(5-Bromofuran-2-yl)methanol structure
Product Name:(5-Bromofuran-2-yl)methanol
CAS No:27230-58-6
MF:C5H5BrO2
MW:176.996001005173
MDL:MFCD06202733
CID:1026160
PubChem ID:14595701
Update Time:2025-11-01

(5-Bromofuran-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Bromofuran-2-yl)methanol
    • 5-bromo-2-Furanmethanol
    • DA-37835
    • 5-bromo-2-hydroxymethylfuran
    • EH-0729
    • DTXSID10562028
    • CFLMVPYEVZXIED-UHFFFAOYSA-N
    • (5-bromo-2-furyl)methanol
    • EN300-37107
    • SB61343
    • A876996
    • 2-Furanmethanol, 5-bromo-
    • AKOS000126580
    • InChI=1/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H
    • (5-bromo-2-furanyl)methanol
    • CS-0113161
    • 27230-58-6
    • MFCD06202733
    • (5-Bromofuran-2-yl)methanol (stabilized)
    • 5-bromo-2-furylcarbinol
    • SCHEMBL219852
    • MDL: MFCD06202733
    • Inchi: 1S/C5H5BrO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
    • InChI Key: CFLMVPYEVZXIED-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CO)O1

Computed Properties

  • Exact Mass: 175.94725
  • Monoisotopic Mass: 175.94729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • Density: 1.731±0.06 g/cm3(Predicted)
  • Boiling Point: 90 °C(Press: 10 Torr)
  • PSA: 33.37
  • LogP: 1.53440

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Purity:99%
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Additional information on (5-Bromofuran-2-yl)methanol

Introduction to (5-Bromofuran-2-yl)methanol (CAS No: 27230-58-6)

Chemical Overview and Structure

(5-Bromofuran-2-yl)methanol, also known by its CAS registry number 27230-58-6, is a compound of significant interest in organic chemistry and pharmacology. This molecule consists of a furan ring substituted with a bromine atom at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as the core structure of this compound. The bromine substitution at position 5 introduces electronic effects that can influence the reactivity and properties of the molecule, while the hydroxymethyl group at position 2 adds hydrophilic characteristics, making it suitable for various applications in medicinal chemistry.

Synthesis and Isolation

The synthesis of (5-Bromofuran-2-yl)methanol involves several steps, typically starting from furan derivatives. One common approach is the bromination of furan followed by selective substitution or addition reactions to introduce the hydroxymethyl group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the desired substituents on the furan ring with high precision.

Physical and Chemical Properties

Understanding the physical and chemical properties of (5-Bromofuran-2-yl)methanol is essential for its application in various fields. The compound is typically a crystalline solid with a melting point around 180°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for use in both aqueous and organic reaction media.

Applications in Medicinal Chemistry

The unique structure of (5-Bromofuran-2-yl)methanol has made it a valuable building block in medicinal chemistry. Furan derivatives are known for their ability to interact with biological systems due to their aromaticity and potential for hydrogen bonding. Recent studies have highlighted the role of this compound as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders.

For example, researchers have utilized (5-Bromofuran-2-yl)methanol as a precursor in the synthesis of furan-based kinase inhibitors. These inhibitors have shown promising activity against various cancer cell lines, suggesting their potential as anti-cancer agents. Additionally, the hydroxymethyl group in this compound provides sites for further functionalization, enabling chemists to explore diverse substitution patterns that could enhance bioavailability or target specificity.

Environmental Impact and Safety Considerations

Evaluating the environmental impact of (5-Bromofuran-2-yl)methanol is crucial for its sustainable use. Studies indicate that this compound is not inherently hazardous under normal handling conditions but should be managed with care due to its chemical reactivity. Proper disposal methods should be followed to minimize any adverse effects on ecosystems.

In terms of safety, exposure to (5-Bromofuran-2-yl)methanol should be avoided through inhalation or skin contact due to its potential irritant properties. Handling this compound requires adherence to standard laboratory safety protocols, including the use of protective equipment such as gloves and goggles.

Future Research Directions

The ongoing research into (5-Bromofuran-2-yl)methanol presents exciting opportunities for innovation in organic synthesis and drug discovery. Future studies may focus on optimizing its synthesis pathways using novel catalysts or biocatalysts, thereby reducing production costs and environmental footprint.

Moreover, exploring the biological activities of derivatives derived from (5-Bromofuran-2-yl)methanol could lead to breakthroughs in therapeutic development. Collaborative efforts between chemists and biologists are expected to uncover new applications for this compound in areas such as infectious disease treatment or immune modulation.

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(CAS:27230-58-6)(5-Bromofuran-2-yl)methanol
A876996
Purity:99%
Quantity:1g
Price ($):224.0
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